molecular formula C11H8F3NO B11882467 1-Methyl-7-(trifluoromethyl)quinolin-4(1H)-one

1-Methyl-7-(trifluoromethyl)quinolin-4(1H)-one

Cat. No.: B11882467
M. Wt: 227.18 g/mol
InChI Key: RUGYUXALEULWJE-UHFFFAOYSA-N
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Description

1-Methyl-7-(trifluoromethyl)quinolin-4(1H)-one is a heterocyclic organic compound featuring a quinoline core substituted with a methyl group at the 1-position and a trifluoromethyl group at the 7-position

Preparation Methods

The synthesis of 1-Methyl-7-(trifluoromethyl)quinolin-4(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from 2-amino-5-(trifluoromethyl)benzoic acid, the compound can be synthesized via a series of steps including methylation, cyclization, and oxidation. Industrial production methods often involve optimizing these steps to achieve higher yields and purity.

Chemical Reactions Analysis

1-Methyl-7-(trifluoromethyl)quinolin-4(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Methyl-7-(trifluoromethyl)quinolin-4(1H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Methyl-7-(trifluoromethyl)quinolin-4(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Methyl-7-(trifluoromethyl)quinolin-4(1H)-one can be compared with other similar compounds such as:

    1-Methylquinolin-4(1H)-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    7-(Trifluoromethyl)quinolin-4(1H)-one: Lacks the methyl group, leading to variations in reactivity and applications.

    Quinolin-4(1H)-one: The parent compound without any substituents, serving as a basis for comparison.

Properties

Molecular Formula

C11H8F3NO

Molecular Weight

227.18 g/mol

IUPAC Name

1-methyl-7-(trifluoromethyl)quinolin-4-one

InChI

InChI=1S/C11H8F3NO/c1-15-5-4-10(16)8-3-2-7(6-9(8)15)11(12,13)14/h2-6H,1H3

InChI Key

RUGYUXALEULWJE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=O)C2=C1C=C(C=C2)C(F)(F)F

Origin of Product

United States

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